

An In-Depth Technical Guide to 1-(3-Methoxybenzyl)azetidine

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Compound of Interest

Compound Name: 1-(3-Methoxybenzyl)azetidine

Cat. No.: B15332917

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-(3-Methoxybenzyl)azetidine**, a substituted azetidine with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, physicochemical properties, and potential areas of application, offering a valuable resource for researchers working with novel heterocyclic compounds.

Chemical Identity and Structure

1-(3-Methoxybenzyl)azetidine is a small heterocyclic compound featuring a saturated four-membered azetidine ring N-substituted with a 3-methoxybenzyl group. The structural rigidity of the azetidine ring and the electronic properties of the methoxybenzyl moiety make it an interesting scaffold for chemical exploration.

Table 1: Chemical Identifiers for **1-(3-Methoxybenzyl)azetidine**

Identifier	Value
SMILES	<chem>COc1cccc(CN2CCC2)c1</chem>
InChIKey	YPBHCDKALRXDSV-UHFFFAOYSA-N
Molecular Formula	C11H15NO
Molecular Weight	177.24 g/mol
IUPAC Name	1-(3-methoxybenzyl)azetidine

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digraph "1-(3-Methoxybenzyl)azetidide" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes
N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
O1 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle];
C11 [label="C"];

// Edges for the azetidide ring
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- N1;

// Edges for the benzyl group
N1 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C5;
```

```
// Edge for the methoxy group
C7 -- O1;
O1 -- C11;

// Double bonds in the benzene ring
C5 -- C6 [style=double];
C7 -- C8 [style=double];
C9 -- C5 [style=double];
}
```

Figure 1: Chemical structure of **1-(3-Methoxybenzyl)azetidine**.

Synthesis and Methodologies

The synthesis of **1-(3-Methoxybenzyl)azetidine** typically involves the N-alkylation of azetidine with a suitable 3-methoxybenzyl electrophile. Several general methods for the synthesis of N-substituted azetidines can be adapted for this specific compound.

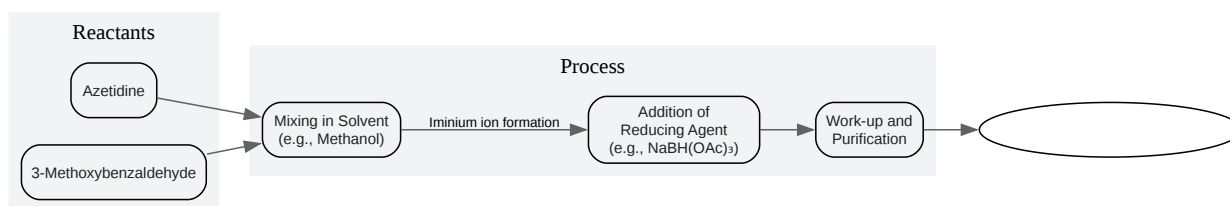
Reductive Amination

A common and efficient method for the synthesis of 1-substituted azetidines is the reductive amination of a carbonyl compound with azetidine. In this case, 3-methoxybenzaldehyde would be the starting material.

Experimental Protocol: Reductive Amination

- **Reaction Setup:** To a solution of azetidine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add 3-methoxybenzaldehyde (1.0-1.2 eq.).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
- **Reduction:** Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. The choice of reducing agent can influence the reaction's selectivity and work-up procedure.
- **Quenching and Work-up:** After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **1-(3-Methoxybenzyl)azetidine**.

The causality behind this experimental choice lies in the mild reaction conditions and the ready availability of the starting materials. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes.



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Figure 2: Workflow for the synthesis of **1-(3-Methoxybenzyl)azetidine** via reductive amination.

Direct N-Alkylation

Another viable synthetic route is the direct N-alkylation of azetidine with 3-methoxybenzyl halide (e.g., bromide or chloride) in the presence of a base.

Experimental Protocol: Direct N-Alkylation

- **Reaction Setup:** Dissolve azetidine (1.0 eq.) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq.), in an aprotic solvent like acetonitrile or DMF.
- **Addition of Alkylating Agent:** Add 3-methoxybenzyl bromide or chloride (1.0-1.1 eq.) dropwise to the solution at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

This method's trustworthiness stems from its straightforward nature. The choice of a non-nucleophilic base is critical to prevent side reactions with the alkylating agent.

Physicochemical Properties

While specific experimental data for **1-(3-Methoxybenzyl)azetidine** is not widely available in public databases, its properties can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties of **1-(3-Methoxybenzyl)azetidine**

Property	Predicted Value
Boiling Point	~250-270 °C (at 760 mmHg)
LogP	~2.5
pKa (Conjugate Acid)	~9.0 - 9.5
Solubility	Soluble in most organic solvents; sparingly soluble in water.

These predicted values suggest that **1-(3-Methoxybenzyl)azetidine** is a relatively non-polar, basic compound. Its LogP value indicates good membrane permeability, a desirable trait for potential drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. [1] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to improved binding affinity and selectivity for biological targets.[1] The incorporation of the azetidine ring can also favorably modulate physicochemical properties such as solubility and metabolic stability.[2]

The 3-methoxybenzyl group is a common substituent in bioactive molecules and can participate in various non-covalent interactions with protein targets, including hydrogen bonding (via the oxygen atom) and hydrophobic interactions.

Given these characteristics, **1-(3-Methoxybenzyl)azetidine** serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. It can be utilized in the development of inhibitors for various enzymes or ligands for receptors where the specific spatial arrangement of a substituted benzyl group and a basic nitrogen atom is required for activity. For instance, substituted N-benzylazetidine derivatives have been explored for their potential as central nervous system agents and in other therapeutic areas.[1]

Conclusion

1-(3-Methoxybenzyl)azetidine is a readily accessible synthetic building block with significant potential in medicinal chemistry. Its straightforward synthesis, combined with the desirable properties conferred by the azetidine and 3-methoxybenzyl moieties, makes it an attractive starting point for the development of novel small molecule therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new drug candidates.

References

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Sources

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